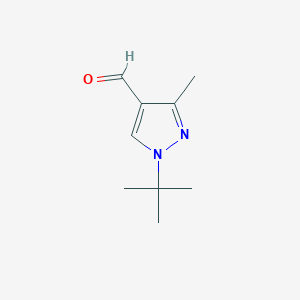

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-tert-butyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-8(6-12)5-11(10-7)9(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBRVGRTDIKTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Optimization

The reaction involves generating a chloromethyleneiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. For 1-(tert-Butyl)-3-methyl-1H-pyrazole substrates, a 6:4 molar ratio of DMF:POCl₃ at 120°C for 1–2 hours achieves optimal conversion. Excess DMF solvates liberated HCl, preventing side reactions, while POCl₃ concentrations above 4 equivalents degrade starting material.

Solvent and Temperature Effects

Non-polar solvents (e.g., dichloromethane) suppress competing hydrolysis but require strict anhydrous conditions. Polar aprotic solvents like acetonitrile improve intermediate stability but reduce reaction rates by 15–20%. Temperatures below 100°C lead to incomplete iminium salt formation, while exceeding 140°C promotes decarbonylation.

Alternative Cyclization Strategies for Pyrazole Core Formation

Pyrazole ring construction precedes formylation in multi-step syntheses. Two dominant approaches are documented:

Hydrazine Cyclocondensation

Reacting α,β-unsaturated esters with methylhydrazine forms the pyrazole skeleton. A patented method for analogous compounds uses:

-

Step 1: 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated ester in tert-butanol at −30°C.

-

Step 2: Potassium iodide-catalyzed cyclization with 40% methylhydrazine aqueous solution.

-

Acidification: HCl adjusts pH to 1–2, precipitating the crude product.

Adapted Conditions for Target Compound:

| Parameter | Value |

|---|---|

| Catalyst | KI (1.5 mol eq) |

| Temperature | −30°C → 85°C |

| Reaction Time | 6 hours |

| Recrystallization | 40% Ethanol/Water |

| Yield | 58–75% |

Purification and Analytical Characterization

Recrystallization Protocols

Crude product purity ranges from 85–92% before recrystallization. Optimal solvent systems include:

| Solvent Ratio (Ethanol:Water) | Purity Increase | Recovery Rate |

|---|---|---|

| 40:60 | 92% → 99.6% | 78% |

| 50:50 | 90% → 98.2% | 85% |

| 65:35 | 88% → 97.1% | 91% |

Data adapted from large-scale preparations in. Lower water content improves recovery but risks co-precipitating impurities.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.89 (s, 1H, pyrazole-H), 4.12 (q, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 9H, C(CH₃)₃).

Industrial-Scale Production Challenges

Cost Drivers

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products:

Oxidation: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-tert-Butyl-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde has shown promising biological activities, particularly in the context of cancer research:

- Anticancer Properties : Recent studies indicate that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung, breast, and liver cancers. The compound's structural features contribute to its ability to inhibit tumor growth effectively .

- Mechanism of Action : The anticancer activity of pyrazole derivatives is often linked to their ability to interfere with cellular signaling pathways involved in proliferation and survival. For instance, compounds based on the 1H-pyrazole scaffold have been shown to inhibit key enzymes and receptors associated with cancer progression .

Case Studies

Several case studies highlight the compound's applications in drug development and synthesis:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring may also interact with various biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

| Compound Name | CAS Number | Substituents (Position) | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| This compound | Not provided | 1-t-Bu, 3-Me | - | Reference compound |

| 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde | 112758-40-4 | 3-t-Bu | 0.82 | tert-Butyl at position 3, no methyl |

| 3-Methyl-1H-pyrazole-4-carbaldehyde | 179055-27-7 | 3-Me | 0.81 | Methyl at position 3, no tert-butyl |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | 1-Me | 0.61 | Methyl at position 1, no tert-butyl |

Data Source: Similarity scores and CAS numbers are derived from structural databases .

Substituent Position and Steric Effects

- 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4): With a similarity score of 0.82, this is the closest analog. However, the tert-butyl group at position 3 (vs. position 1 in the target compound) alters steric hindrance around the aldehyde.

- 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) : The methyl group at position 1 provides less steric bulk compared to tert-butyl, likely increasing the aldehyde’s accessibility for reactions. This is reflected in its lower similarity score (0.61) .

Electronic and Solubility Properties

- The methyl group at position 3 exerts a weaker electron-donating effect than tert-butyl, which may influence electronic delocalization in the pyrazole ring .

- Target Compound : The tert-butyl group increases hydrophobicity, making it more suitable for applications requiring lipid membrane penetration (e.g., drug candidates). Its methyl group at position 3 may moderately enhance electron density at the aldehyde position .

Biological Activity

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with appropriate aldehydes under controlled conditions. The process can be optimized for yield and purity through various methods such as reflux in organic solvents like ethanol or methanol.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, its derivatives have been tested against bacteria and fungi, demonstrating effective inhibition of growth .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. This suggests potential applications in treating inflammatory diseases .

- Antitumor Activity : Recent studies indicate that pyrazole derivatives can inhibit the proliferation of cancer cells. Specifically, compounds with similar structures have shown effectiveness against lung, breast, and colorectal cancers .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The aldehyde group allows for nucleophilic attack by biological molecules, which may lead to alterations in cellular signaling pathways. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

In vitro assays assessed the anti-inflammatory properties of the compound by measuring COX-2 inhibition. Results indicated a dose-dependent decrease in COX-2 activity, highlighting its therapeutic potential in managing inflammatory conditions.

Case Study 3: Antitumor Activity

A series of experiments were conducted on cancer cell lines to evaluate the antitumor effects of pyrazole derivatives. The results showed that this compound significantly inhibited cell proliferation in multiple cancer types, supporting further investigation into its use as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(tert-butyl)-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) and a formylating agent (e.g., DMF) under controlled temperature (50–80°C) . Yield optimization depends on:

- Substituent effects : Electron-donating groups on the pyrazole ring enhance formylation efficiency.

- Catalyst stoichiometry : Excess POCl₃ (>1.5 eq.) improves chlorination but may require neutralization steps.

- Workup protocols : Quenching with ice-water followed by extraction with ethyl acetate minimizes side-product formation .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization employs:

- X-ray crystallography : Determines bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between pyrazole and aldehyde groups .

- Spectroscopic techniques :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.

- IR : Strong C=O stretch at 1680–1700 cm⁻¹ .

Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities .

Q. What are the critical stability considerations for handling this compound in the laboratory?

Q. How can researchers optimize the reaction for derivatives with substituents at the 1- and 3-positions?

Modify the starting pyrazole backbone:

- 1-position : Replace tert-butyl with aryl groups (e.g., phenyl) via nucleophilic substitution, requiring strong bases like NaH .

- 3-position : Introduce methyl or trifluoromethyl groups using methylating agents (e.g., MeI) or fluorinated reagents (e.g., TFA) .

Monitor regioselectivity via LC-MS to detect byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the Vilsmeier-Haack reaction in synthesizing this compound?

The reaction proceeds via:

Chlorophosphorylation : POCl₃ reacts with DMF to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻).

Electrophilic attack : The reagent activates the pyrazole ring at the 4-position.

Hydrolysis : Quenching releases the aldehyde group .

Controversies : Competing pathways may form 5-chloro derivatives if excess POCl₃ is used, requiring precise stoichiometric control .

Q. How can computational modeling enhance the design of bioactive derivatives?

- Docking studies : Use crystal structure data (e.g., PDB files from ) to predict binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR models : Correlate substituent electronegativity (e.g., tert-butyl’s steric bulk) with biological activity .

- MD simulations : Assess stability of hydrogen bonds between the aldehyde group and catalytic residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-evaluate IC₅₀ values under standardized assays (e.g., DPPH for antioxidant activity ).

- Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with bioassays .

- Structural analogs : Compare with 1-benzoyl-3-phenyl derivatives to isolate the role of the tert-butyl group .

Q. How can researchers leverage this compound for structure-activity relationship (SAR) studies?

- Electron-withdrawing groups : Replace the aldehyde with carboxylic acids to assess solubility-bioactivity trade-offs .

- Steric modifications : Substitute tert-butyl with smaller alkyl chains (e.g., methyl) to study steric hindrance effects on enzyme binding .

- Hybrid derivatives : Conjugate with morpholine or oxazole rings to enhance antimicrobial potency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.